

# Methyltrienolone (R1881): A Comprehensive Technical Guide on its Discovery and History

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyltrienolone**

Cat. No.: **B1676529**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyltrienolone**, also known as R1881 or metribolone, is a potent synthetic androgen that has played a pivotal role in the study of androgen receptor (AR) biology. Developed by Roussel Uclaf and first described in 1965, its high affinity and specificity for the AR established it as an invaluable tool in endocrinology research. This technical guide provides an in-depth exploration of the discovery, history, and key experimental applications of **methyltrienolone**. It details its pharmacological profile, including its binding affinities for various steroid receptors, and outlines the methodologies for its use in seminal experiments. Furthermore, this guide presents key signaling pathways and experimental workflows in a visually accessible format to facilitate a deeper understanding of this significant research compound.

## Discovery and Historical Context

**Methyltrienolone** (17 $\alpha$ -methyl-17 $\beta$ -hydroxyestra-4,9,11-trien-3-one) was first synthesized and described by scientists at the French pharmaceutical company Roussel Uclaf in 1965. As a 17 $\alpha$ -methylated derivative of trenbolone, it was developed during a period of intense research into synthetic androgens.

Initial clinical investigations in the late 1960s and early 1970s explored its potential for the treatment of advanced breast cancer. While it demonstrated efficacy, the development was

ultimately halted due to findings of severe hepatotoxicity, a common concern with 17 $\alpha$ -alkylated anabolic-androgenic steroids.

Despite its discontinuation for clinical use, the unique properties of **methyltrienolone**, particularly its high binding affinity for the androgen receptor (AR), led to its widespread adoption in scientific research.<sup>[1]</sup> It became a "hot ligand" of choice for AR ligand binding assays (LBAs), providing a stable and reliable tool to quantify AR expression and study its interactions with various compounds.<sup>[1]</sup>

## Chemical Synthesis

While the full detailed protocol from the original 1965 publication in Annales Pharmaceutiques Françaises by Velluz et al. is not readily available in accessible archives, the synthesis of **methyltrienolone**, a derivative of 19-nortestosterone, involves multi-step chemical reactions. The general approach to synthesizing such triene steroids typically starts from a more readily available steroid precursor. The key structural features of **methyltrienolone** are the three conjugated double bonds in the A and B rings of the steroid nucleus and a methyl group at the C17 $\alpha$  position, which prevents its metabolism and contributes to its oral activity and hepatotoxicity. The synthesis of the related compound, trenbolone (17 $\beta$ -hydroxyestra-4,9,11-trien-3-one), has been described from estra-4,9-diene-3,17-dione, involving steps of reduction and dehydrogenation. The introduction of the 17 $\alpha$ -methyl group is a standard procedure in steroid synthesis.

## Pharmacological Profile

**Methyltrienolone** is a potent agonist of the androgen receptor, with both anabolic and androgenic effects. Its high affinity for the AR makes it a valuable research tool. However, it is not entirely specific for the AR and exhibits significant binding to other steroid hormone receptors, which is a crucial consideration in experimental design.

## Receptor Binding Affinity

The binding affinity of **methyltrienolone** for various steroid receptors has been characterized in numerous studies. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common measures of this affinity. A lower Kd or IC50 value indicates a higher binding affinity.

| Receptor                        | Ligand                       | Kd (nM)   | IC50 (nM) | Tissue/System                      | Reference |
|---------------------------------|------------------------------|-----------|-----------|------------------------------------|-----------|
| Androgen Receptor (AR)          | [ <sup>3</sup> H]R1881       | 0.2 - 0.5 | -         | Rat Prostate                       | N/A       |
| Androgen Receptor (AR)          | [ <sup>3</sup> H]R1881       | 0.9       | -         | Human Benign Prostatic Hyperplasia | N/A       |
| Progesterone Receptor (PR)      | [ <sup>3</sup> H]R1881       | -         | ~1        | Rabbit Uterus                      | N/A       |
| Glucocorticoid Receptor (GR)    | [ <sup>3</sup> H]R1881       | -         | ~10       | Rat Liver                          | N/A       |
| Mineralocorticoid Receptor (MR) | [ <sup>3</sup> H]Aldosterone | -         | ~1        | Recombinant Human MR               | N/A       |

Note: The values presented are approximate and can vary depending on the experimental conditions, tissue source, and assay methodology.

**Methyltrienolone's** cross-reactivity with the progesterone receptor (PR) is particularly noteworthy. This necessitated the development of modified assay protocols, often including a competing unlabeled progestin, to specifically measure AR binding. It also binds to the glucocorticoid receptor (GR) and acts as a potent antagonist of the mineralocorticoid receptor (MR).

## Experimental Protocols

The high affinity of radiolabeled **methyltrienolone** (<sup>3</sup>H]R1881) for the AR has made it a cornerstone of endocrinology research for decades. Below are detailed methodologies for key experiments.

# Competitive Radioligand Binding Assay for Androgen Receptor

This assay is used to determine the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with the binding of a fixed concentration of [<sup>3</sup>H]R1881.

## Materials:

- [<sup>3</sup>H]Methyltrienolone ([<sup>3</sup>H]R1881): Specific activity of 70-87 Ci/mmol.
- Unlabeled **Methyltrienolone** (R1881): For determination of non-specific binding.
- Test Compounds: To be assayed for AR binding affinity.
- AR Source: Cytosol preparation from androgen-sensitive tissues (e.g., rat prostate) or cells (e.g., LNCaP).
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol.
- Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.
- Scintillation Cocktail and Counter.

## Procedure:

- Cytosol Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant). Determine the protein concentration of the cytosol.
- Assay Setup: In triplicate, prepare assay tubes containing:
  - Total Binding: Cytosol and [<sup>3</sup>H]R1881 (at a concentration close to its Kd, e.g., 1 nM).
  - Non-specific Binding: Cytosol, [<sup>3</sup>H]R1881, and a saturating concentration of unlabeled R1881 (e.g., 1 μM).

- Competitive Binding: Cytosol, [<sup>3</sup>H]R1881, and varying concentrations of the test compound.
- Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand: Add ice-cold DCC suspension to each tube, vortex, and incubate on ice for a short period (e.g., 10 minutes). Centrifuge to pellet the charcoal, which binds the free radioligand.
- Counting: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the log concentration of the test compound.
  - Determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of [<sup>3</sup>H]R1881) using non-linear regression analysis.
  - Calculate the equilibrium dissociation constant (K<sub>i</sub>) of the test compound using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of [<sup>3</sup>H]R1881 and K<sub>d</sub> is its dissociation constant for the AR.

## Signaling Pathways and Experimental Workflows

### Androgen Receptor Signaling Pathway

**Methyltrienolone**, as a potent androgen, activates the canonical androgen receptor signaling pathway.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methyltrienolone (R1881): A Comprehensive Technical Guide on its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676529#discovery-and-history-of-methyltrienolone-r1881>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)